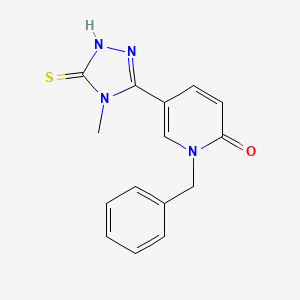1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
CAS No.: 242472-11-3
Cat. No.: VC7877249
Molecular Formula: C15H14N4OS
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 242472-11-3 |
|---|---|
| Molecular Formula | C15H14N4OS |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 1-benzyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
| Standard InChI | InChI=1S/C15H14N4OS/c1-18-14(16-17-15(18)21)12-7-8-13(20)19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,21) |
| Standard InChI Key | VTQJFVBPUDKMHL-UHFFFAOYSA-N |
| SMILES | CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
| Canonical SMILES | CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₅H₁₄N₄OS, with a molecular weight of 298.37 g/mol . Key structural elements include:
-
Pyridinone ring: A six-membered aromatic ring with a ketone group at position 2.
-
Benzyl substituent: Attached to the pyridinone nitrogen, enhancing lipophilicity and membrane permeability .
-
1,2,4-Triazole moiety: A five-membered ring with nitrogen atoms at positions 1, 2, and 4, substituted with a methyl group at position 4 and a sulfanyl (-SH) group at position 5 .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Moderate in organic solvents (e.g., DMF, DMSO) | |
| Melting Point | 253–255°C | |
| SMILES | O=C1C=CC(=CN1CC2=CC=CC=C2)C3=NNC(=S)N3C | |
| InChI Key | SDKWPMJQRYIHMZ-UHFFFAOYSA-N |
Synthesis and Derivatives
Synthetic Routes
The compound is typically synthesized via multi-step reactions involving:
-
Cyclization: Formation of the triazole ring from thiosemicarbazide intermediates under alkaline conditions .
-
Alkylation: Introduction of the benzyl group using benzyl bromide or chloride .
-
React isoniazid with phenylisothiocyanate to form a thiosemicarbazide intermediate.
-
Cyclize the intermediate in 2N NaOH to yield the triazole core.
-
Alkylate with benzyl bromide in the presence of triethylamine.
Structural Derivatives
Modifications to the triazole or benzyl groups alter bioactivity:
-
Allyl-substituted analogs: Enhanced antibacterial potency (e.g., 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone, CAS 148372-30-9) .
-
Trifluoromethyl derivatives: Improved metabolic stability (e.g., 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone) .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi . Its mechanism involves:
-
Thiol group reactivity: Disruption of microbial enzymes via sulfhydryl binding .
-
DNA synthesis inhibition: Interaction with topoisomerases or nucleic acid intercalation .
Table 2: Antimicrobial Activity Data
Applications and Future Directions
Pharmaceutical Development
-
Lead compound: Optimized derivatives are in preclinical studies for drug-resistant infections .
-
Synergistic combinations: Restores efficacy of β-lactams against MRSA in vitro .
Material Science
-
Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .
Future Research Priorities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume